N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isochromene-3-carboxamide
Description
N-{5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isochromene-3-carboxamide is a synthetic small-molecule compound featuring a thiazole core substituted with a 2-chlorobenzyl group and linked to a 1-oxoisochromene carboxamide moiety.
Properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-1-oxoisochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O3S/c21-16-8-4-2-6-13(16)9-14-11-22-20(27-14)23-18(24)17-10-12-5-1-3-7-15(12)19(25)26-17/h1-8,10-11H,9H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPUZEGDLQDWGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(OC2=O)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-chlorobenzyl chloride with thiourea under basic conditions to form 2-(2-chlorophenyl)thiazole.
Isochromene Carboxamide Formation: The isochromene carboxamide moiety can be synthesized by reacting phthalic anhydride with an amine to form the corresponding carboxamide.
Coupling Reaction: The final step involves coupling the thiazole derivative with the isochromene carboxamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isochromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cell surface receptors and altering signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Biological Activity
The compound N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isochromene-3-carboxamide is a synthetic derivative that combines a thiazole moiety with an isochromene structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Molecular Structure
The compound's molecular formula is , with a molecular weight of approximately 357.9 g/mol. The presence of the thiazole ring and isochromene structure plays a crucial role in its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 357.9 g/mol |
| XLogP | 4.4 |
| Hydrogen Bond Donor | 1 |
| Hydrogen Bond Acceptor | 4 |
| Rotatable Bonds | 4 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and isochromene moieties. For instance, derivatives similar to our compound have shown significant cytotoxicity against various cancer cell lines.
- Case Study : A study evaluated the cytotoxic effects of thiazole derivatives on A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines. Compounds exhibited IC50 values ranging from 1.61 to 1.98 µg/mL, indicating potent activity against these cell lines .
Antimicrobial Activity
The antimicrobial properties of compounds with thiazole and isochromene structures have also been documented. The thiazole ring enhances the interaction with microbial targets, leading to increased efficacy.
- Research Findings : A series of thiazole derivatives demonstrated broad-spectrum antimicrobial activity, with some compounds showing significant inhibition against Gram-positive and Gram-negative bacteria .
Antioxidant Activity
Antioxidant activity is another vital aspect of this compound's biological profile. The presence of the isochromene structure contributes to its ability to scavenge free radicals.
- DPPH Assay Results : The antioxidant capacity was evaluated using the DPPH method, where several derivatives exhibited varying degrees of inhibition rates. The best-performing compounds showed inhibition rates exceeding 16%, suggesting strong antioxidant potential .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of such compounds.
- Thiazole Ring : Essential for cytotoxicity; modifications at specific positions can enhance activity.
- Chlorophenyl Group : The presence of chlorine on the phenyl ring increases lipophilicity, improving cell membrane permeability.
- Isochromene Unit : Contributes to both antioxidant and anticancer activities.
Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a class of N-(5-benzyl-1,3-thiazol-2-yl)carboxamides , where variations in the benzyl substituent and carboxamide backbone significantly influence activity. Key analogs include:
Key Observations :
- Substituent Position : The 2-chlorophenyl group in the target compound may confer distinct electronic and steric effects compared to 3-chloro () or 4-fluoro () analogs. For instance, 2-chloro substitution could enhance lipophilicity and membrane permeability compared to para-substituted derivatives .
Physicochemical Properties
Key Observations :
- The target compound’s lower molecular weight (410.87 vs. 412.89–458.51) suggests improved pharmacokinetic properties, such as oral bioavailability, compared to bulkier analogs .
- The pKa (~6.7) indicates moderate ionization at physiological pH, favoring passive diffusion across biological membranes .
Antiviral Potential:
Thiazolide derivatives (e.g., methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate) inhibit SARS-CoV-2 Main Protease and Methyltransferase, as shown in molecular dynamics simulations ().
Anticancer Activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
